molecular formula C19H18F4N2O2 B2708122 2-(4-Fluorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421473-03-1

2-(4-Fluorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2708122
CAS RN: 1421473-03-1
M. Wt: 382.359
InChI Key: ZLYFCMQESCPQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18F4N2O2 and its molecular weight is 382.359. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on compounds with similar structures, such as enaminones, has shown that they are characterized by intricate hydrogen-bonding patterns. These patterns are crucial for their stability and reactivity, which could be relevant for applications in materials science or as building blocks in organic synthesis (Balderson et al., 2007).

Antifungal Agent Synthesis

In the development of antifungal agents like Voriconazole, related compounds have played a critical role in the synthesis process. The manipulation of stereochemistry and the exploration of synthetic routes to pyrimidine derivatives are significant for creating effective pharmaceuticals (Butters et al., 2001).

5-HT1A Receptor Agonists

Compounds in this structural class have been explored for their potential as 5-HT1A receptor agonists, indicating applications in the development of antidepressant drugs. The modification of molecular structures to enhance oral bioavailability and selectivity towards 5-HT1A receptors suggests potential therapeutic applications (Vacher et al., 1999).

Antiallergy Activity

Research has also been conducted on derivatives for antiallergy applications, highlighting the potential for compounds in this class to serve as the basis for new antiallergic medications. The specific structural modifications and biological evaluations indicate their significance in pharmacological research (Walsh et al., 1989).

Fluorinated Fluorophores

The synthesis of fluorinated compounds, including benzophenones and xanthones, has been studied for enhancing the photostability and spectroscopic properties of fluorophores. This suggests applications in materials science, particularly in the development of novel fluorinated imaging agents (Woydziak et al., 2012).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O2/c20-15-4-1-13(2-5-15)11-18(26)25-9-7-16(8-10-25)27-17-6-3-14(12-24-17)19(21,22)23/h1-6,12,16H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYFCMQESCPQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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